4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Core: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the triazole derivative with the appropriate aldehyde to form the Schiff base (methylideneamino group).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored, particularly for diseases where triazole derivatives have shown efficacy, such as fungal infections and certain cancers.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity, while the aromatic groups can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
Molecular Formula |
C18H16ClFN4OS |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16ClFN4OS/c1-11(2)25-13-6-3-5-12(9-13)17-22-23-18(26)24(17)21-10-14-15(19)7-4-8-16(14)20/h3-11H,1-2H3,(H,23,26)/b21-10+ |
InChI Key |
OTBCQTDKXDTBFX-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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